Cas no 898053-29-7 (Ethyl 4-(3-nitro-1H-pyrazol-1-yl)butanoate)
Ethyl 4-(3-nitro-1H-pyrazol-1-yl)butanoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-(3-nitro-1H-pyrazol-1-yl)butanoate
- ethyl 4-(3-nitropyrazolyl)butanoate
- SBB073746
- ST51061797
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- MDL: MFCD06167024
- Inchi: 1S/C9H13N3O4/c1-2-16-9(13)4-3-6-11-7-5-8(10-11)12(14)15/h5,7H,2-4,6H2,1H3
- InChI Key: HFDGCSRUJBLEDO-UHFFFAOYSA-N
- SMILES: O(CC)C(CCCN1C=CC([N+](=O)[O-])=N1)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 254
- Topological Polar Surface Area: 89.9
Ethyl 4-(3-nitro-1H-pyrazol-1-yl)butanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-232642-0.05g |
ethyl 4-(3-nitro-1H-pyrazol-1-yl)butanoate |
898053-29-7 | 95% | 0.05g |
$69.0 | 2024-06-19 | |
| Enamine | EN300-232642-0.1g |
ethyl 4-(3-nitro-1H-pyrazol-1-yl)butanoate |
898053-29-7 | 95% | 0.1g |
$105.0 | 2024-06-19 | |
| Enamine | EN300-232642-0.25g |
ethyl 4-(3-nitro-1H-pyrazol-1-yl)butanoate |
898053-29-7 | 95% | 0.25g |
$149.0 | 2024-06-19 | |
| Enamine | EN300-232642-0.5g |
ethyl 4-(3-nitro-1H-pyrazol-1-yl)butanoate |
898053-29-7 | 95% | 0.5g |
$284.0 | 2024-06-19 | |
| Enamine | EN300-232642-1.0g |
ethyl 4-(3-nitro-1H-pyrazol-1-yl)butanoate |
898053-29-7 | 95% | 1.0g |
$385.0 | 2024-06-19 | |
| Enamine | EN300-232642-2.5g |
ethyl 4-(3-nitro-1H-pyrazol-1-yl)butanoate |
898053-29-7 | 95% | 2.5g |
$754.0 | 2024-06-19 | |
| Enamine | EN300-232642-5.0g |
ethyl 4-(3-nitro-1H-pyrazol-1-yl)butanoate |
898053-29-7 | 95% | 5.0g |
$1115.0 | 2024-06-19 | |
| Enamine | EN300-232642-10.0g |
ethyl 4-(3-nitro-1H-pyrazol-1-yl)butanoate |
898053-29-7 | 95% | 10.0g |
$1654.0 | 2024-06-19 | |
| Enamine | EN300-232642-1g |
ethyl 4-(3-nitro-1H-pyrazol-1-yl)butanoate |
898053-29-7 | 1g |
$385.0 | 2023-09-15 | ||
| Enamine | EN300-232642-5g |
ethyl 4-(3-nitro-1H-pyrazol-1-yl)butanoate |
898053-29-7 | 5g |
$1115.0 | 2023-09-15 |
Ethyl 4-(3-nitro-1H-pyrazol-1-yl)butanoate Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on Ethyl 4-(3-nitro-1H-pyrazol-1-yl)butanoate
Comprehensive Overview of Ethyl 4-(3-nitro-1H-pyrazol-1-yl)butanoate (CAS No. 898053-29-7)
Ethyl 4-(3-nitro-1H-pyrazol-1-yl)butanoate (CAS No. 898053-29-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This ester derivative, featuring a nitro-pyrazole moiety, is widely studied for its potential applications in drug discovery and material science. Its unique molecular structure, combining a butanoate backbone with a 3-nitro-1H-pyrazol-1-yl group, makes it a versatile intermediate for synthesizing bioactive molecules.
In recent years, the demand for nitro-heterocyclic compounds like Ethyl 4-(3-nitro-1H-pyrazol-1-yl)butanoate has surged due to their role in developing novel antimicrobial agents and anti-inflammatory drugs. Researchers are particularly interested in its structure-activity relationship (SAR), as modifications to the pyrazole ring or ester group can yield derivatives with enhanced therapeutic properties. This aligns with current trends in precision medicine and targeted drug delivery, where customized molecular designs are critical.
The synthesis of CAS No. 898053-29-7 typically involves multi-step organic reactions, including esterification and nitration processes. Advanced techniques such as HPLC purification and NMR spectroscopy are employed to ensure high purity, a key factor for its use in high-throughput screening (HTS). Given the growing interest in green chemistry, efforts are also underway to optimize its production using catalytic methods to reduce waste and energy consumption.
From an industrial perspective, Ethyl 4-(3-nitro-1H-pyrazol-1-yl)butanoate is valued for its stability and solubility in common organic solvents, facilitating its incorporation into formulations. Its compatibility with polymer matrices has also sparked exploration in smart materials, particularly for controlled-release applications. These innovations resonate with the broader push toward sustainable technologies and bio-based materials.
Frequently asked questions about this compound include its synthetic pathways, toxicity profile, and commercial availability. While detailed toxicological data may require further study, preliminary research suggests it is handled under standard laboratory safety protocols. Suppliers often provide technical datasheets with specifications like melting point, molecular weight, and storage conditions, which are crucial for end-users in academia and industry.
In summary, Ethyl 4-(3-nitro-1H-pyrazol-1-yl)butanoate (CAS No. 898053-29-7) represents a promising scaffold in modern chemistry. Its intersection with drug development, material science, and environmental sustainability positions it as a compound of enduring relevance. As research progresses, its applications are likely to expand, addressing unmet needs in healthcare and industrial innovation.
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